molecular formula C15H22O4 B14623901 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione CAS No. 55626-95-4

1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione

Cat. No.: B14623901
CAS No.: 55626-95-4
M. Wt: 266.33 g/mol
InChI Key: SUMMQMXACBFGLA-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is a complex organic compound featuring a furan ring, a hydroxy group, and a nonane backbone with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione typically involves multi-step organic reactions. One common approach is the condensation of furan derivatives with appropriate aldehydes or ketones, followed by selective reduction and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and hydroxy group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione stands out due to its complex structure, which combines the reactivity of the furan ring with the functional versatility of the hydroxy and ketone groups. This unique combination enables a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

55626-95-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

1-(furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione

InChI

InChI=1S/C15H22O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7,10-11,18H,4,6,8-9H2,1-3H3

InChI Key

SUMMQMXACBFGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C)(CCC(=O)C1=COC=C1)O

Origin of Product

United States

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